molecular formula C9H12N2O2 B3255640 Methyl 2-(3,4-diaminophenyl)acetate CAS No. 257632-89-6

Methyl 2-(3,4-diaminophenyl)acetate

Cat. No.: B3255640
CAS No.: 257632-89-6
M. Wt: 180.2 g/mol
InChI Key: VHSKOTPCYHGEOK-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-diaminophenyl)acetate is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol. This compound is known for its involvement in various synthesis processes and chemical reactions, making it a valuable substance in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,4-diaminophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 3,4-diaminophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the esterification process to take place .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-diaminophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(3,4-diaminophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various organic reactions.

    Biology: The compound is involved in the preparation of biologically active derivatives, which are studied for their potential therapeutic effects.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates, such as those used in the production of antiplatelet medications.

    Industry: In the field of polymer science, it contributes to the development of novel materials with specific structural and kinetic properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-diaminophenyl)acetate involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it acts as an intermediate in the synthesis of active pharmaceutical ingredients. The compound’s functional groups allow it to participate in key reactions that lead to the formation of biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,4-dihydroxyphenyl)acetate
  • Methyl 2-(3,4-dimethoxyphenyl)acetate
  • Methyl 2-(3,4-dinitrophenyl)acetate

Uniqueness

Methyl 2-(3,4-diaminophenyl)acetate is unique due to its diamino functional groups, which provide distinct reactivity compared to other similar compounds. This uniqueness allows it to participate in specific reactions that are not feasible with its analogs.

Properties

IUPAC Name

methyl 2-(3,4-diaminophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSKOTPCYHGEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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